molecular formula C18H16N4O4S2 B2737976 N-(2-carbamoylphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide CAS No. 1171475-34-5

N-(2-carbamoylphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide

Cat. No.: B2737976
CAS No.: 1171475-34-5
M. Wt: 416.47
InChI Key: CFSMJHOFWRELRH-UHFFFAOYSA-N
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Description

N-(2-carbamoylphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a carbamoyl group, and a methylsulfonyl-substituted phenyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloketone.

    Introduction of the Carbamoyl Group: The carbamoyl group can be introduced via a reaction with an isocyanate or a carbamoyl chloride.

    Attachment of the Methylsulfonyl-Substituted Phenyl Group: This step involves a nucleophilic substitution reaction where the thiazole ring is reacted with a methylsulfonyl-substituted phenyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoylphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions (e.g., solvents, temperature).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-carbamoylphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Receptors: It may modulate receptor activity by acting as an agonist or antagonist.

    Pathways: The compound may influence cellular pathways, leading to changes in cell function or behavior.

Comparison with Similar Compounds

Similar Compounds

    N-(2-carbamoylphenyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide: can be compared with other thiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2-carbamoylphenyl)-2-(4-methylsulfonylanilino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4S2/c1-28(25,26)12-8-6-11(7-9-12)20-18-22-15(10-27-18)17(24)21-14-5-3-2-4-13(14)16(19)23/h2-10H,1H3,(H2,19,23)(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSMJHOFWRELRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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